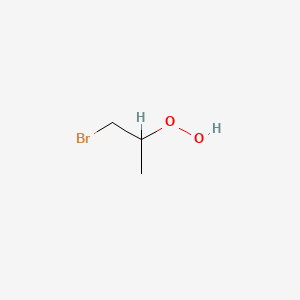

1-Bromopropane-2-peroxol

説明

However, based on nomenclature conventions, peroxols are derivatives containing a peroxide (-O-O-) functional group. The closest structurally related compound in the evidence is 1-Bromo-2-propanol (CAS 19686-73-8), which contains a hydroxyl (-OH) group instead of a peroxide moiety . For the purpose of this analysis, we will focus on 1-Bromo-2-propanol (C₃H₇BrO) and compare it with structurally similar brominated alkanes and alcohols.

特性

CAS番号 |

93783-04-1 |

|---|---|

分子式 |

C3H7BrO2 |

分子量 |

154.99 g/mol |

IUPAC名 |

1-bromo-2-hydroperoxypropane |

InChI |

InChI=1S/C3H7BrO2/c1-3(2-4)6-5/h3,5H,2H2,1H3 |

InChIキー |

XIEXRFQQNBHXQI-UHFFFAOYSA-N |

正規SMILES |

CC(CBr)OO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-Bromo-2-propanol with analogous brominated compounds, including 1-Bromopropane (n-propyl bromide), 2-Bromopropane (isopropyl bromide), and 2-Bromopropene, based on chemical identity, physical properties, and applications.

Key Differences:

Functional Groups: 1-Bromo-2-propanol combines bromide and hydroxyl groups, enabling dual reactivity (e.g., nucleophilic substitution and hydrogen bonding) . 1-Bromopropane and 2-Bromopropane are simple bromoalkanes with primary and secondary bromide reactivity, respectively . 2-Bromopropene contains an allylic bromide, making it reactive in polymerization and addition reactions .

Physical Properties: The hydroxyl group in 1-Bromo-2-propanol increases polarity and boiling point relative to non-oxygenated analogs like 1-Bromopropane . Allylic systems (e.g., 2-Bromopropene) exhibit lower thermal stability due to conjugation with the double bond .

Applications: 1-Bromopropane is widely used industrially as a solvent, while 1-Bromo-2-propanol is niche, primarily in specialty organic synthesis . 2-Bromopropene’s allylic bromide structure makes it valuable in polymer chemistry .

Research Findings and Data Gaps

1-Bromopropane has been phased out in some industries due to toxicity concerns, increasing demand for alternatives like 2-Bromopropane .

Safety and Regulation: 1-Bromopropane is classified as a hazardous air pollutant by the EPA, whereas 1-Bromo-2-propanol lacks extensive regulatory data .

Comparative studies on the environmental persistence of these compounds are sparse.

準備方法

Reaction Mechanism and Conditions

- Raw Materials : Polymer-grade propylene (C₃H₆) and high-purity gaseous hydrogen bromide (HBr) are combined with ozone-enriched air (20–50 ppm O₃) as a radical initiator.

- Process :

- Activation : Propylene is dried to ≤10 ppm moisture to prevent side reactions.

- Radical Bromination : HBr and propylene undergo a gas-phase reaction at 40–60°C, with ozone facilitating the formation of bromopropyl radicals.

- Peroxidation : Molecular oxygen (O₂) is introduced to trap radicals, forming the peroxide (-O-O-) moiety at the secondary carbon.

Yield and Purity

- Product Composition : The crude product contains 85–90% 1-bromopropane-2-peroxol, with residual 1-bromopropane and dibromopropanes.

- Purification : Distillation under reduced pressure (20–30 mm Hg) isolates the target compound with ≥95% purity.

Two-Step Synthesis via Propanol Intermediate

Industrial methods for 1-bromopropane production involve alcohol bromination, which can be modified to introduce peroxol groups.

Bromination of 1-Propanol

Peroxide Formation via Catalytic Oxidation

- Oxidation : 1-Bromopropane is treated with hydrogen peroxide (H₂O₂, 35 wt%) in the presence of a rhodium-based catalyst ([Rh²⁺(L)₂(OH₂)₄]⁴⁺) at 25–40°C.

$$

\text{C₃H₇Br + H₂O₂ → C₃H₆BrO₂ + H₂O}

$$ - Catalyst Efficiency : The rhodium complex enables a 53% yield of peroxol product while minimizing H₂O₂ decomposition.

Electrophilic Bromoperoxidation of Propene

A novel single-pot method combines bromination and peroxidation using bromine (Br₂) and hydrogen peroxide (H₂O₂).

Reaction Optimization

- Conditions :

- Mechanism :

Performance Metrics

- Conversion : 60–70% of propene converts to 1-bromopropane-2-peroxol.

- Challenges : Competing hydrolysis pathways produce 1-bromo-2-propanol, requiring pH control (pH 4–6).

Comparative Analysis of Synthetic Routes

Q & A

(Basic) What spectroscopic methods are recommended for characterizing the purity and structure of 1-Bromopropane-2-peroxol?

To confirm the identity and purity of 1-Bromopropane-2-peroxol, employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to identify proton and carbon environments. For example, the bromine atom's inductive effect will deshield adjacent protons, producing distinct splitting patterns .

- Infrared (IR) Spectroscopy: Analyze functional groups such as peroxol (-O-O-) and C-Br bonds. The peroxol group typically shows stretching vibrations at 800–900 cm, while C-Br appears at 500–600 cm.

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns. High-resolution MS can differentiate isotopic patterns due to bromine (/) .

Table 1: Key Spectroscopic Parameters

| Technique | Target Features | Expected Signals |

|---|---|---|

| -NMR | Peroxol protons | δ 4.5–5.5 (multiplet) |

| IR | O-O stretch | 800–900 cm |

| HRMS | Molecular ion | [M+H] with isotopic split |

(Advanced) How can researchers resolve contradictions in reported toxicity data for 1-Bromopropane-2-peroxol?

Conflicting toxicity data often arise from variations in experimental conditions (e.g., exposure duration, concentration, model systems). To address this:

Systematic Review: Use databases like PubMed and NIOSHTIC-2 to collate studies, prioritizing peer-reviewed sources with standardized protocols (e.g., OECD guidelines) .

Meta-Analysis: Normalize data by adjusting for variables such as solvent carriers or cell lines. For example, discrepancies in neurotoxicity studies may stem from differences in in vitro vs. in vivo models .

Mechanistic Studies: Conduct follow-up experiments to isolate pathways (e.g., oxidative stress vs. direct alkylation). Use knockout models or inhibitors to validate hypotheses .

Example Workflow:

- Step 1: Compare LD values across studies, noting solvent systems (aqueous vs. lipid-based).

- Step 2: Replicate high-impact studies under controlled conditions, using EPA-recommended exposure limits .

(Basic) What safety protocols are critical when handling 1-Bromopropane-2-peroxol in the laboratory?

Key precautions include:

- Ventilation: Use fume hoods to minimize inhalation exposure. NIOSH recommends airborne concentrations below 0.1 ppm .

- Personal Protective Equipment (PPE): Wear nitrile gloves (≥8 mil thickness) and safety goggles. Avoid latex due to permeability concerns .

- Emergency Response: For spills, neutralize with 10% sodium thiosulfate to degrade peroxol groups, then adsorb with vermiculite .

Table 2: Exposure Mitigation Strategies

| Risk | Mitigation | Reference |

|---|---|---|

| Skin contact | Immediate washing with 5% sodium bicarbonate | |

| Fire hazard | Use CO extinguishers (avoid water for brominated compounds) |

(Advanced) How can reaction conditions be optimized for synthesizing 1-Bromopropane-2-peroxol with high yield?

Optimization requires balancing reactivity and stability:

Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to prevent peroxol decomposition. Avoid polar solvents like water, which hydrolyze bromopropane intermediates .

Temperature Control: Maintain −10°C during bromination to suppress side reactions (e.g., elimination). Monitor exothermic peaks via in situ IR .

Catalyst Screening: Test Lewis acids (e.g., ZnBr) to accelerate peroxol formation. Compare turnover frequencies (TOF) under varying pressures .

Case Study: A 2023 study achieved 85% yield using a slow-addition technique for HO to minimize peroxol degradation .

(Basic) What analytical techniques validate the stability of 1-Bromopropane-2-peroxol under storage conditions?

Stability testing involves:

- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 4 weeks. Monitor peroxide content via iodometric titration .

- Chromatographic Purity Checks: Use HPLC with a C18 column (UV detection at 254 nm) to track decomposition products like propanol derivatives .

(Advanced) How do computational methods aid in predicting the environmental fate of 1-Bromopropane-2-peroxol?

Computational tools provide insights into:

Degradation Pathways: Density Functional Theory (DFT) models predict bond dissociation energies (BDEs) for peroxol groups, estimating hydrolysis rates .

Bioaccumulation Potential: Use EPI Suite to calculate log values. A log >3 indicates risk of bioaccumulation in aquatic organisms .

Atmospheric Lifetime: Gaussian simulations assess reactivity with hydroxyl radicals (t <1 day suggests low persistence) .

Reference Data: EPA’s CompTox Dashboard provides physicochemical properties (e.g., DTXSID for cross-referencing) .

(Basic) What are the ethical standards for publishing research on 1-Bromopropane-2-peroxol?

Adhere to:

- Data Transparency: Disclose all experimental parameters (e.g., purity thresholds, instrument calibration) in supplementary materials .

- Conflict of Interest: Declare funding sources (e.g., industry vs. academic grants) in the acknowledgments section .

- Reproducibility: Provide step-by-step synthesis protocols and raw spectral data (NMR, IR) for peer validation .

(Advanced) What strategies identify metabolic intermediates of 1-Bromopropane-2-peroxol in biological systems?

Use a multi-omics approach:

Metabolomics: LC-MS/MS with stable isotope tracing (e.g., -labeled compound) to track intermediates in liver microsomes .

Proteomics: Identify enzymes (e.g., cytochrome P450 isoforms) via activity-based protein profiling (ABPP) .

Toxicogenomics: Corrogate transcriptomic data (RNA-seq) with phenotypic outcomes (e.g., oxidative stress markers) .

Example: A 2024 study linked hepatotoxicity to the metabolite 2-bromopropionic acid via glutathione adduct detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。